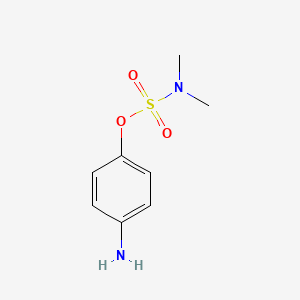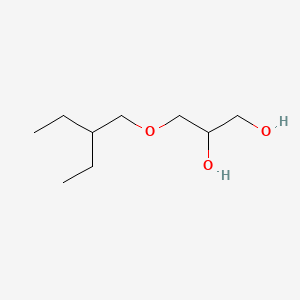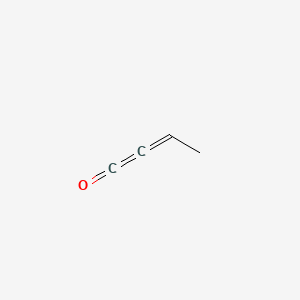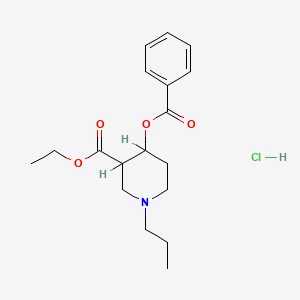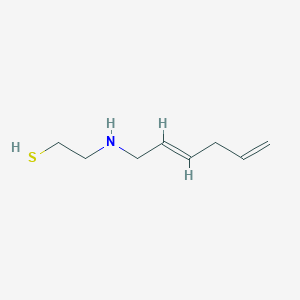
trans-2-(Hexa-2,5-dienylamino)ethanethiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trans-2-(Hexa-2,5-dienylamino)ethanethiol is an organic compound with the molecular formula C8H15NS. It contains a thiol group (-SH) and an amino group attached to a hexadienyl chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of trans-2-(Hexa-2,5-dienylamino)ethanethiol typically involves the reaction of hexa-2,5-dienylamine with an appropriate thiolating agent. One common method is the reaction of hexa-2,5-dienylamine with 2-chloroethanethiol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product .
Análisis De Reacciones Químicas
Types of Reactions
Trans-2-(Hexa-2,5-dienylamino)ethanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to form the corresponding amine and thiol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in the presence of a base.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Disulfides.
Reduction: Corresponding amine and thiol.
Substitution: N-alkylated or N-acylated derivatives.
Aplicaciones Científicas De Investigación
Trans-2-(Hexa-2,5-dienylamino)ethanethiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Mecanismo De Acción
The mechanism of action of trans-2-(Hexa-2,5-dienylamino)ethanethiol involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to modulation of their activity. Additionally, the amino group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity .
Comparación Con Compuestos Similares
Similar Compounds
2-(Hexylamino)ethanethiol: Similar structure but with a hexyl group instead of a hexadienyl group.
2-(Diethylamino)ethanethiol: Contains diethylamino group instead of hexa-2,5-dienylamino group.
Uniqueness
Trans-2-(Hexa-2,5-dienylamino)ethanethiol is unique due to the presence of the conjugated diene system in the hexadienyl group. This feature imparts distinct chemical reactivity and potential for interactions with biological targets, making it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
75606-34-7 |
|---|---|
Fórmula molecular |
C8H15NS |
Peso molecular |
157.28 g/mol |
Nombre IUPAC |
2-[[(2E)-hexa-2,5-dienyl]amino]ethanethiol |
InChI |
InChI=1S/C8H15NS/c1-2-3-4-5-6-9-7-8-10/h2,4-5,9-10H,1,3,6-8H2/b5-4+ |
Clave InChI |
UNMKOAIBHDDZSN-SNAWJCMRSA-N |
SMILES isomérico |
C=CC/C=C/CNCCS |
SMILES canónico |
C=CCC=CCNCCS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



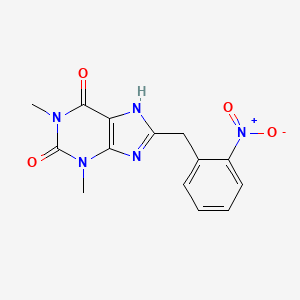
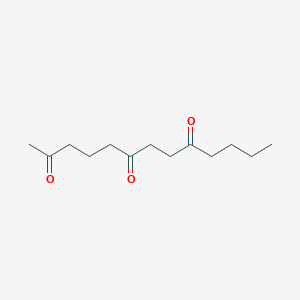
![tert-butyl N-[(2S)-1-amino-1-oxo-3-(phenylmethoxyamino)propan-2-yl]carbamate](/img/structure/B14445036.png)
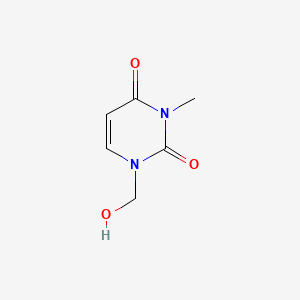
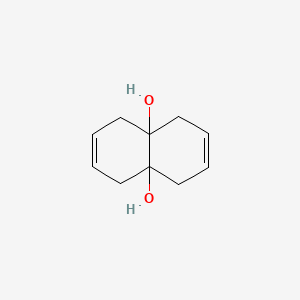
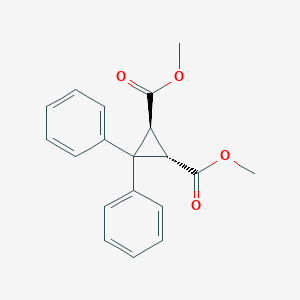
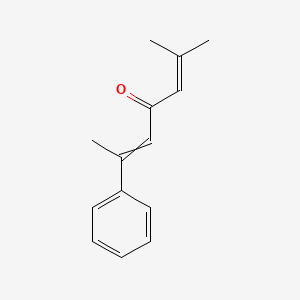
![5-Methylspiro[3.5]non-5-en-1-one](/img/structure/B14445073.png)
